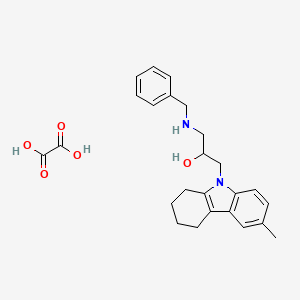

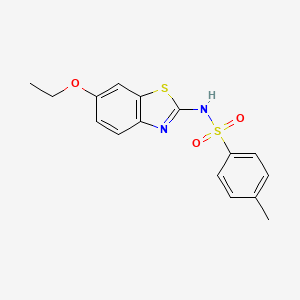

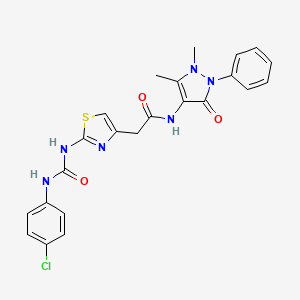

1-(benzylamino)-3-(6-methyl-3,4-dihydro-1H-carbazol-9(2H)-yl)propan-2-ol oxalate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of carbazole derivatives involves multiple steps, including N-alkylation, Friedel-Crafts acylation, oximation, and esterification. The synthesis methods aim to introduce different functional groups into the carbazole nucleus to explore their biological activities and chemical properties. For instance, the synthesis of a novel carbazole photoinitiator from carbazole by N-alkylation and Friedel-Crafts acylation, followed by oximation and esterification, demonstrates the complexity and versatility of carbazole derivatization processes (Xie Chuan, 2008).

Molecular Structure Analysis

Carbazole derivatives are characterized by their unique molecular structures, which contribute to their wide range of biological activities. Structural analyses, including CHN-elemental analysis, TOF-MS, UV-vis, FT-IR, and NMR, along with computational studies at the DFT/B3LYP level, are essential for understanding the properties of these compounds. These analyses provide insights into the electronic distribution, molecular electrostatic potential, and optimized molecular geometries, which are crucial for predicting the reactivity and interactions of carbazole derivatives with biological targets (Warad et al., 2018).

Chemical Reactions and Properties

Carbazole derivatives undergo various chemical reactions, including condensation, cyclization, and substitution reactions, to form new compounds with potential therapeutic applications. The reactivity of these compounds is significantly influenced by the nature and position of substituents on the carbazole nucleus. For example, the condensation of diaminopropan-2-ol with 9-ethyl-9H-carbazole-3-carbaldehyde produces Schiff bases with high yields, demonstrating the carbazole derivatives' capacity for forming structurally diverse molecules (Warad et al., 2018).

Scientific Research Applications

Multipotent Chaperone Properties

1-(benzylamino)-3-(6-methyl-3,4-dihydro-1H-carbazol-9(2H)-yl)propan-2-ol oxalate and its derivatives exhibit multipotent chaperone properties. A study by Yamashita et al. (2020) found that a similar compound, 1-(2,6-difluorobenzylamino)-3-(1,2,3,4-tetrahydrocarbazol-9-yl)-propan-2-ol, demonstrated strong anti-prion, anti-colon cancer, and anti-influenza virus activities, without significant toxicity (Yamashita et al., 2020).

Synthesis and Biological Activity

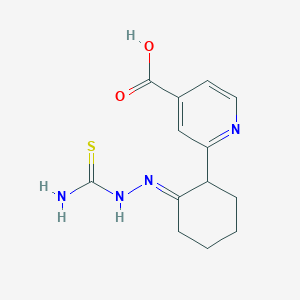

The synthesis of related carbazole derivatives and their biological activities have been explored. Oleshchuk et al. (2019) synthesized derivatives involving 4-(pyridin-3-yl)-2-hydroxy-4-oxobut-2-enoic acid, showing analgesic and antibacterial activity (Oleshchuk et al., 2019).

Structural Analysis

Structural analysis of similar carbazole derivatives has been conducted to understand their chemical properties. Warad et al. (2018) analyzed 1,3-bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol using various techniques like FT-IR and NMR, providing insights into the molecular structure and potential applications (Warad et al., 2018).

Catalytic Alkylation Studies

Catalytic alkylation processes involving carbazole derivatives have been studied to understand their reactivity and potential applications in synthesis. Sokolov et al. (2016) investigated the alkylation of cycloalkaneindoles and tetrahydro-γ-carboline with 9-oxiranylmethylcarbazole, leading to the formation of complex molecules (Sokolov et al., 2016).

Antifungal Activities

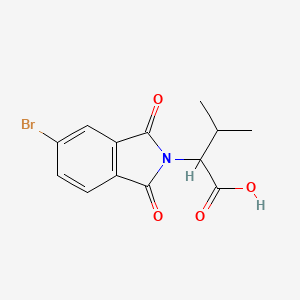

The antifungal potential of benzylamino-carbazole derivatives has been explored. Tang et al. (2013) synthesized 1-(benzylamino)-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ols compounds and evaluated their antifungal activities, finding significant efficacy against Candida albicans and Candida krusei (Tang et al., 2013).

Glass-forming Properties

The glass-forming properties of carbazole derivatives have been investigated for their potential in polymer synthesis. Andrikaityte et al. (2012) synthesized glass-forming 1,3-bis(carbazol-9-yl)propan-2-ol based monomers, examining their photophysical and thermal properties, which is crucial for material science applications (Andrikaityte et al., 2012).

Oxidative Photochemical Cyclization

The oxidative photochemical cyclization of carbazole derivatives has been a topic of interest in organic synthesis. Li et al. (2015) explored this process to synthesize benzo[a]carbazoles, demonstrating the potential of these compounds in the development of novel organic materials (Li et al., 2015).

Antimicrobial Agents Design

The design and synthesis of carbazole derivatives as potential antimicrobial agents have been pursued. Telehoiu et al. (2020) combined carbazole and 1,3,4-oxadiazole scaffolds to create novel antimicrobial agents, showcasing their potential in combating microbial infections (Telehoiu et al., 2020).

properties

IUPAC Name |

1-(benzylamino)-3-(6-methyl-1,2,3,4-tetrahydrocarbazol-9-yl)propan-2-ol;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O.C2H2O4/c1-17-11-12-23-21(13-17)20-9-5-6-10-22(20)25(23)16-19(26)15-24-14-18-7-3-2-4-8-18;3-1(4)2(5)6/h2-4,7-8,11-13,19,24,26H,5-6,9-10,14-16H2,1H3;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAHDGFGQKJHICU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C3=C2CCCC3)CC(CNCC4=CC=CC=C4)O.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2480337.png)

![2-(4-chlorophenyl)-5-methyl-1,3-thiazol-4-yl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2480342.png)

![4-methyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide](/img/structure/B2480344.png)

![2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2480345.png)

![methyl 3-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B2480350.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-benzyl-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2480359.png)